molecular formula C19H19FN4O B5154823 1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine

1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine

Cat. No. B5154823
M. Wt: 338.4 g/mol
InChI Key: QOJWJTYNNAONCO-UHFFFAOYSA-N
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Description

1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine, also known as F15599, is a selective serotonin 1A receptor agonist that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine acts as a selective agonist of serotonin 1A receptors, which are G protein-coupled receptors that modulate the activity of neurotransmitter systems in the brain. Activation of these receptors by 1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine leads to the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine has been shown to have beneficial effects on various biochemical and physiological processes in the brain, including the regulation of neurotransmitter release, neuroplasticity, and neuroinflammation. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and enhance the efficacy of other pharmacological treatments.

Advantages and Limitations for Lab Experiments

1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine has several advantages for lab experiments, including its high affinity and selectivity for serotonin 1A receptors, which allows for precise targeting of specific brain regions. However, it also has limitations, including its complex synthesis method and potential for off-target effects.

Future Directions

Future research on 1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine could focus on its potential therapeutic applications in various neurological and psychiatric disorders, as well as its mechanisms of action and effects on various biochemical and physiological processes in the brain. Additionally, new synthesis methods and modifications of the compound could be explored to improve its efficacy and reduce potential side effects.
In conclusion, 1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine is a selective serotonin 1A receptor agonist that has shown promising potential for its therapeutic applications in various neurological and psychiatric disorders. Its complex synthesis method and potential for off-target effects present limitations for lab experiments, but future research could focus on improving its efficacy and exploring new therapeutic applications.

Synthesis Methods

1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine can be synthesized through a multi-step process that involves the reaction of 2-fluorophenol with 3-pyridinylmethylamine to form an intermediate compound, which is then reacted with 2-ethyl-5-chloropyrimidine to yield 1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine. The synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. It has been shown to have high affinity and selectivity for serotonin 1A receptors, which are involved in the regulation of mood, cognition, and behavior.

properties

IUPAC Name

N-[(2-ethylpyrimidin-5-yl)methyl]-1-[2-(2-fluorophenoxy)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-2-18-23-11-14(12-24-18)10-21-13-15-6-5-9-22-19(15)25-17-8-4-3-7-16(17)20/h3-9,11-12,21H,2,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJWJTYNNAONCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)CNCC2=C(N=CC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}methanamine

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